D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

説明

BenchChem offers high-quality D,L-Sulforaphane-d8 N-Acetyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-Sulforaphane-d8 N-Acetyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

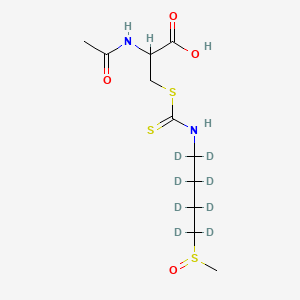

IUPAC Name |

2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHBKTCHILXGOT-SQUIKQQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676147 |

Source

|

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354064-85-9 |

Source

|

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine chemical synthesis

Technical Whitepaper: Synthesis and Characterization of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

Executive Summary

This technical guide details the chemical synthesis, purification, and characterization of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-d8-NAC). This compound serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of sulforaphane metabolites via LC-MS/MS.

The protocol focuses on the nucleophilic addition of N-acetyl-L-cysteine to the isothiocyanate moiety of deuterated sulforaphane. Emphasis is placed on pH control to manage the reversibility of the thiocarbamoylation reaction—a critical factor often overlooked in standard operating procedures.

Introduction & Chemical Strategy

Target Molecule: D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Role: Mercapturic acid pathway metabolite / LC-MS Internal Standard. Core Challenge: Isothiocyanate (ITC) conjugates are labile; they exist in equilibrium with the free ITC and thiol. The synthesis must drive this equilibrium forward, while the workup must "freeze" it to prevent dissociation.

Retrosynthetic Analysis

The synthesis is a convergent coupling of two moieties:

-

The Electrophile: D,L-Sulforaphane-d8 (typically deuterated at the butyl chain,

).

The reaction exploits the high nucleophilicity of the thiolate anion of NAC toward the central carbon of the isothiocyanate group (

Figure 1: Reaction pathway for the conjugation of SFN-d8 with NAC.

Materials and Reagents

To ensure reproducibility, reagents must meet specific purity standards.

| Reagent | Purity / Grade | Function | Note |

| D,L-Sulforaphane-d8 | >98% Isotopic Enrichment | Precursor | Usually 1-isothiocyanato-4-(methylsulfinyl)-butane-d8. |

| N-Acetyl-L-cysteine | >99% (HPLC) | Precursor | Must be fresh; thiols oxidize to disulfides (dimers) upon air exposure. |

| Sodium Bicarbonate | ACS Reagent | Base | Maintains pH ~8.0-8.5 to generate thiolate anion. |

| Ethanol (EtOH) | HPLC Grade | Co-solvent | Solubilizes the lipophilic SFN-d8. |

| Formic Acid | LC-MS Grade | Quencher | Acidifies reaction to stabilize the product. |

Experimental Protocol

Pre-Synthesis Considerations (The "Why" behind the steps)

-

pH Sensitivity: The pKa of the NAC thiol is approximately 9.5. To facilitate nucleophilic attack, the pH must be basic enough to generate the thiolate (

) but not so basic that it hydrolyzes the isothiocyanate to an amine. A pH of 8.0–8.5 is the "Goldilocks" zone. -

Stoichiometry: Since SFN-d8 is the high-value component (often >$1000/mg), NAC is used in excess (1.2 to 1.5 equivalents) to ensure complete consumption of the deuterated material.

Step-by-Step Synthesis

Scale: 10 mg of SFN-d8 (approx. 54 µmol).

-

Preparation of Reaction Buffer:

-

Prepare 5 mL of 0.1 M Sodium Bicarbonate (

) solution. Adjust pH to 8.0 using dilute NaOH or HCl if necessary. Degas with nitrogen for 10 minutes (prevents NAC oxidation).

-

-

Solubilization:

-

Dissolve 10 mg SFN-d8 in 0.5 mL of Ethanol (EtOH).

-

Dissolve 10.6 mg N-Acetyl-L-cysteine (1.2 eq, 65 µmol) in 1.0 mL of the degassed Bicarbonate buffer.

-

-

Conjugation Reaction:

-

Add the SFN-d8 solution dropwise to the NAC solution while stirring at Room Temperature (20–25°C).

-

Observation: The mixture should remain clear. If turbidity occurs, add small aliquots of EtOH until clear.

-

Incubation: Seal the vessel under nitrogen and stir for 2 hours .

-

-

Reaction Monitoring (Self-Validation):

-

Spot 2 µL on a TLC plate (Silica gel). Mobile phase: Dichloromethane:Methanol (9:1).

-

Stain: Iodine vapor or KMnO4.

-

Success Criteria: Disappearance of the SFN-d8 spot (

) and appearance of a more polar spot (SFN-d8-NAC,

-

-

Quenching and Stabilization:

-

Critical Step: Once the reaction is complete, immediately lower the pH to ~3.0–4.0 by adding 10% Formic Acid dropwise.

-

Reasoning: Acidic conditions protonate the nitrogen in the dithiocarbamate linkage, significantly reducing the rate of the reverse reaction (dissociation).

-

Purification (Solid Phase Extraction)

Direct evaporation of the buffer salts will result in a contaminated product. SPE is preferred over liquid-liquid extraction due to the polarity of the conjugate.

-

Cartridge: C18 Sep-Pak (500 mg bed).

-

Conditioning: Flush with 5 mL Methanol, then 5 mL 0.1% Formic Acid (aq).

-

Loading: Load the acidified reaction mixture.

-

Washing: Wash with 10 mL 0.1% Formic Acid (removes excess NAC and salts).

-

Elution: Elute with 5 mL Methanol:Water (80:20) containing 0.1% Formic Acid.

-

Drying: Evaporate solvent under a stream of nitrogen at <30°C. Do not use high heat (avoids thermal degradation).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and stabilization of SFN-d8-NAC.

Characterization & Quality Control

Mass Spectrometry (LC-MS/MS)

The product is identified by a specific mass shift relative to non-deuterated SFN-NAC.

-

Parent Ion (M+H)+:

-

Native SFN-NAC: m/z 341.1

-

SFN-d8-NAC: m/z 349.1 (Assuming

on butyl chain).

-

-

Fragmentation Pattern:

-

Common fragment: m/z 164.0 (N-acetylcysteine moiety) – This confirms the conjugate structure.

-

Specific fragment: m/z 238.1 (Loss of acetyl group and part of cysteine) vs m/z 246.1 for the deuterated analog.

-

NMR Spectroscopy

-

1H NMR (D2O or CD3OD):

-

The signal for the butyl chain protons (

1.7–1.9 ppm and 3.6 ppm) will be absent or significantly suppressed in the d8-analog compared to the native standard. -

The N-acetyl methyl singlet (

~2.0 ppm) will be present, confirming the NAC moiety.

-

Stability and Storage (Critical)

The stability of dithiocarbamates is the primary source of experimental error in pharmacokinetic studies.

-

Reversibility: In aqueous solution at neutral pH, SFN-NAC dissociates back to SFN and NAC. The half-life can be as short as a few hours at 37°C.

-

Storage Protocol:

-

State: Lyophilized powder.

-

Temperature: -80°C.

-

Solvent for Reconstitution: 0.1% Formic Acid in Water/Acetonitrile (pH < 4).[3] Never reconstitute in neutral PBS.

-

References

-

Al Janobi, A. A., et al. (2020). "Development and Validation of an LC–MS–MS Method for the Simultaneous Determination of Sulforaphane and its Metabolites in Rat Plasma." Journal of Chromatographic Science. Available at: [Link]

-

Clarke, J. D., et al. (2011). "Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols." Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Mi, L., et al. (2005). "N-Acetylcysteine Conjugate of Phenethyl Isothiocyanate Enhances Apoptosis in Growth-Stimulated Human Lung Cells."[1] Cancer Research. Available at: [Link]

- Kassahun, K., et al. (1997). "Metabolic activation of the chemopreventive agent sulforaphane by rat and human cytochromes P450." Chemical Research in Toxicology.

Sources

Technical Guide: D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-d8-NAC)

Physicochemical Profiling, Metabolic Context, and Analytical Applications

Executive Summary

D,L-Sulforaphane-d8 N-acetyl-L-cysteine (SFN-d8-NAC) is the stable, isotope-labeled analog of the primary urinary metabolite of Sulforaphane (SFN). It serves as the critical Internal Standard (IS) for the accurate quantification of SFN and its mercapturic acid conjugates in biological matrices via LC-MS/MS.

This guide details the physicochemical properties, metabolic pathways, and validated experimental protocols for utilizing SFN-d8-NAC in pharmacokinetic (PK) and pharmacodynamic (PD) studies. It addresses the specific challenges of dithiocarbamate stability and isotopic scrambling, providing a robust framework for high-integrity data generation.

Part 1: Chemical Identity & Physicochemical Profile

The molecule is a dithiocarbamate conjugate formed by the reaction of the isothiocyanate group of Sulforaphane-d8 with the thiol group of N-acetyl-L-cysteine. The deuterium labeling is located on the butyl chain, ensuring metabolic stability and preventing hydrogen-deuterium exchange during standard ionization.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| Analyte Name | D,L-Sulforaphane-d8 N-Acetyl-L-cysteine | Sodium Salt form is common for stability |

| CAS Number | 1354064-85-9 (Free Acid) | Unlabeled parent CAS: 334829-66-2 |

| Molecular Formula | C₁₁H₁₁D₈N₂NaO₄S₃ (Na Salt) | Free Acid: C₁₁H₁₂D₈N₂O₄S₃ |

| Molecular Weight | 370.51 g/mol (Na Salt) | Free Acid MW: ~348.53 g/mol |

| Isotopic Purity | ≥ 98% atom D | Label position: Butyl chain (d8) |

| Solubility | DMSO (10 mg/mL), DMF (10 mg/mL) | PBS pH 7.2 (10 mg/mL) |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| pKa | ~3.2 (Carboxylic acid) | Dithiocarbamate moiety is pH sensitive |

| Stability | Temperature sensitive | Store at -20°C; Avoid acidic aqueous solutions for prolonged periods |

Structural Insight:

The d8-labeling typically occurs on the 4-carbon spacer chain (

Part 2: Biological Context – The Mercapturic Acid Pathway[7]

To understand the utility of SFN-d8-NAC, one must understand the metabolic fate of Sulforaphane. SFN is rapidly metabolized via the mercapturic acid pathway, a detoxification sequence that conjugates electrophiles with glutathione (GSH) for excretion.[1]

Mechanism:

-

Conjugation: GST enzymes conjugate SFN with Glutathione.[2]

-

Hydrolysis: GGT and Cysteinylglycinase cleave the glutamate and glycine residues.

-

Acetylation: N-acetyltransferase (NAT) acetylates the remaining cysteine conjugate to form SFN-NAC.

SFN-NAC is the terminal metabolite and the most abundant form found in urine, making it the primary biomarker for SFN absorption and metabolism studies.

Diagram 1: Sulforaphane Mercapturic Acid Pathway

Visualizing the enzymatic cascade from parent isothiocyanate to the NAC conjugate.[3]

Caption: The stepwise metabolism of Sulforaphane. SFN-NAC is the final urinary metabolite and the specific target for the d8-labeled internal standard.

Part 3: Analytical Application (LC-MS/MS Protocol)

The primary application of SFN-d8-NAC is as an Internal Standard (IS) to correct for matrix effects, extraction efficiency, and ionization variability in quantitative mass spectrometry.

3.1 Critical Challenge: The "Dissociation" Trap

Scientist-to-Scientist Note: Dithiocarbamates (like SFN-NAC) are chemically reversible. In acidic conditions or high dilution, the equilibrium can shift back toward the parent isothiocyanate (SFN) and free thiol.

-

Risk: If your extraction solvent is too acidic (e.g., high % Formic Acid) or if samples sit at room temperature, SFN-NAC may dissociate, leading to under-quantification of the metabolite and over-estimation of free SFN.

-

Solution: Keep samples at 4°C. Use SFN-d8-NAC to track this dissociation—if the IS dissociates, the ratio remains consistent, correcting the error (Self-Validating System).

3.2 Validated Extraction Protocol (Plasma/Urine)

Reagents:

-

IS Stock: SFN-d8-NAC (1 mg/mL in DMSO). Store at -20°C.

-

Extraction Solvent: Ice-cold Methanol with 0.1% Formic Acid.

Workflow:

-

Spike: Aliquot 50 µL of plasma/urine. Add 10 µL of SFN-d8-NAC working solution (e.g., 500 ng/mL). Vortex (10s).

-

Precipitate: Add 200 µL of Ice-cold Methanol (0.1% FA).

-

Equilibrate: Vortex vigorously (1 min) and incubate at -20°C for 10 min (promotes protein precipitation).

-

Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Reconstitute: Transfer supernatant to a fresh tube. Evaporate under Nitrogen at <30°C. Reconstitute in 100 µL Mobile Phase (Initial conditions).

-

Analyze: Inject 5-10 µL into LC-MS/MS.

3.3 LC-MS/MS Parameters (Guideline)

-

Ionization: ESI Positive Mode (Electrospray).

-

Transitions (MRM):

-

Analyte (SFN-NAC): m/z 341.1 → 178.1 (Quantifier), 341.1 → 114.1 (Qualifier).

-

Internal Standard (SFN-d8-NAC): m/z 349.1 → 186.1 (Shift due to d8).

-

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 1.7 µm.

-

Mobile Phase:

Diagram 2: Analytical Decision Matrix

Logic flow for ensuring data integrity during SFN metabolite quantification.

Caption: Workflow highlighting the critical acidity check. High acidity can degrade the dithiocarbamate bond; the IS compensates for minor degradation.

Part 4: Handling, Stability & Storage

To maintain the integrity of the D,L-Sulforaphane-d8 NAC standard, strict adherence to these protocols is required.

-

Hygroscopicity: The sodium salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis.

-

Solvent Choice:

-

Preferred: DMSO or DMF (Stable for months at -20°C).

-

Avoid: Aqueous basic solutions (pH > 8) cause rapid oxidation. Aqueous acidic solutions (pH < 3) cause dissociation.

-

-

Light Sensitivity: Isothiocyanates and their conjugates are mildly photosensitive. Store in amber vials.

References

-

Wang, H., et al. (2011). Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Sulforaphane and its Metabolites in Rat Plasma. Journal of Chromatographic Science. Retrieved from [Link]

-

Al Janobi, A. A., et al. (2020).[5] Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. Molecules. Retrieved from [Link]

-

Clarke, J. D., et al. (2011). Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. Sulforaphane in Cancer Prevention and Therapy: A State-of-the-Art Review of Epidemiological Evidence, Molecular Mechanisms, and Translational Challenges [mdpi.com]

- 2. microbio.csic.es [microbio.csic.es]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D,L-Sulforaphane-d8 N-Acetyl-L-cysteine: Synthesis, Bioactivity, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-d8-NAC), a deuterated analog of a major metabolite of sulforaphane. Sulforaphane, an isothiocyanate derived from cruciferous vegetables, is a molecule of significant interest in pharmacology and drug development due to its potent cytoprotective and anti-carcinogenic properties. This guide delves into the chemical characteristics, a proposed synthetic pathway, and the multifaceted biological activities of SFN-NAC, including its roles as a histone deacetylase (HDAC) inhibitor and an activator of the Nrf2 signaling pathway. Furthermore, this document provides detailed, field-proven protocols for the utilization of SFN-d8-NAC as an internal standard in robust liquid chromatography-mass spectrometry (LC-MS) analytical workflows for the precise quantification of sulforaphane and its metabolites in biological matrices. This guide is intended to be an essential resource for researchers and drug development professionals working with sulforaphane and its derivatives, facilitating a deeper understanding of its metabolic fate and biological effects.

Introduction: The Significance of Sulforaphane and its Metabolites

Sulforaphane (SFN) is a naturally occurring isothiocyanate produced from the enzymatic hydrolysis of its precursor, glucoraphanin, found abundantly in cruciferous vegetables such as broccoli and kale.[1] Extensive research has highlighted the pleiotropic bioactivities of sulforaphane, including its potent anti-inflammatory, antioxidant, and anti-cancer effects.[1] Upon ingestion, sulforaphane is rapidly metabolized, primarily through the mercapturic acid pathway.[2] This pathway involves conjugation with glutathione (GSH), followed by sequential enzymatic cleavage to form cysteinylglycine, cysteine, and finally, N-acetyl-L-cysteine (NAC) conjugates.[2] The N-acetyl-L-cysteine conjugate of sulforaphane (SFN-NAC) is a major urinary metabolite and is considered a reliable biomarker for sulforaphane intake.[3]

Recent studies have revealed that SFN-NAC is not merely an inactive excretory product but possesses its own significant biological activities, including the ability to inhibit histone deacetylases (HDACs) and induce the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[4][5] Moreover, SFN-NAC exhibits a longer half-life and enhanced permeability across the blood-brain barrier compared to its parent compound, sulforaphane.[4]

The deuterated analog, D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-d8-NAC), serves as an invaluable tool in the analytical chemist's arsenal. As a stable isotope-labeled internal standard, it is essential for accurate and precise quantification of sulforaphane and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] This guide provides an in-depth exploration of SFN-d8-NAC, from its synthesis to its critical role in advancing our understanding of sulforaphane's pharmacology.

Chemical and Physical Properties

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is a deuterated form of the N-acetyl-L-cysteine conjugate of sulforaphane. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical methods.

| Property | Value | Source |

| Chemical Name | D,L-Sulforaphane-d8 N-Acetyl-L-cysteine | N/A |

| Synonyms | SFN-d8-NAC | N/A |

| Molecular Formula | C₁₁H₁₂D₈N₂O₄S₃ | N/A |

| Molecular Weight | 348.53 g/mol | N/A |

| CAS Number | 1354064-85-9 (free acid) | N/A |

| Appearance | Solid | N/A |

| Storage Temperature | -20°C | N/A |

Synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine can be approached through a multi-step process, beginning with a deuterated precursor. The following is a proposed synthetic pathway based on established methods for the synthesis of sulforaphane and its conjugates.[2][8]

Caption: Proposed synthetic workflow for D,L-Sulforaphane-d8 N-Acetyl-L-cysteine.

Detailed Synthetic Protocol (Proposed):

Part 1: Synthesis of Sulforaphane-d8

-

Starting Material: 1,4-dibromobutane-d8.

-

Isothiocyanation: React 1,4-dibromobutane-d8 with a thiocyanate salt (e.g., potassium thiocyanate) in a suitable solvent to yield 4-bromobutyl-d8-isothiocyanate.

-

Thiolation: The resulting isothiocyanate is then reacted with a methyl mercaptan source to introduce the methylthio group.

-

Oxidation: The methylthio group is oxidized to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) to yield Sulforaphane-d8.

Part 2: Conjugation with N-Acetyl-L-cysteine

-

Reaction: Sulforaphane-d8 is reacted with N-acetyl-L-cysteine in a suitable solvent system. The thiol group of N-acetyl-L-cysteine will undergo a nucleophilic addition to the isothiocyanate group of Sulforaphane-d8.

-

Reaction Conditions: The reaction is typically carried out under mild basic conditions to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity.

Part 3: Purification

-

Chromatography: The final product, D,L-Sulforaphane-d8 N-Acetyl-L-cysteine, is purified from the reaction mixture using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Biological Activity and Mechanism of Action

While D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is primarily utilized as an analytical standard, its non-deuterated counterpart, SFN-NAC, exhibits significant biological activities.

Histone Deacetylase (HDAC) Inhibition

SFN-NAC has been identified as a potent inhibitor of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SFN-NAC promotes histone hyperacetylation, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[9] This epigenetic modulation is a key mechanism underlying the anti-cancer properties of sulforaphane and its metabolites. In mouse colonic mucosa, SFN-NAC was shown to decrease HDAC activity by 50% six hours after a single oral gavage.[9]

Nrf2 Pathway Activation

The Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophiles, such as sulforaphane, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, inducing their expression.[10] Studies have shown that SFN-NAC can also activate this pathway, leading to the upregulation of antioxidant enzymes and other protective proteins.[11] For instance, ex vivo treatment of dendritic cells from old mice with SFN-NAC restored the expression of Nrf2 target genes like NQO1, γ-GCLS, and HO-1.[11]

Caption: SFN-NAC-mediated HDAC inhibition and downstream effects.

Caption: Activation of the Nrf2 pathway by sulforaphane and its metabolites.

Induction of Autophagy via the ERK Pathway

SFN-NAC has been shown to induce autophagy, a cellular process of self-degradation of damaged organelles and proteins, through the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] This mechanism contributes to its anti-cancer effects, particularly in glioma cells, by leading to the downregulation of α-tubulin expression.[4]

Quantitative Bioactivity Data of SFN-NAC:

| Assay | Cell Line | IC₅₀ / Effect | Source |

| Cell Viability | HA (Human Astrocytes) | 60.08 µM | [4] |

| Cell Viability | U87MG (Glioblastoma) | 35.20 µM | [4] |

| Cell Viability | U373MG (Glioblastoma) | 39.11 µM | [4] |

| Cell Viability | U87/TR (Temozolomide-resistant Glioblastoma) | 36.20 µM | [4] |

| HDAC Activity | Mouse Colonic Mucosa | ~50% inhibition at 10 µmol (in vivo) | [9] |

Analytical Applications: A Robust Internal Standard for LC-MS/MS

The primary application of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is as an internal standard for the quantification of sulforaphane and its metabolites in biological samples by LC-MS/MS.[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[6]

Experimental Protocol: Quantification of Sulforaphane and its Metabolites in Human Plasma using LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of sulforaphane and its metabolites from human plasma.

Materials:

-

Human plasma samples

-

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (internal standard)

-

Sulforaphane, SFN-GSH, SFN-Cys, SFN-CG, SFN-NAC (analytical standards)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Preparation of Standards and Internal Standard Working Solutions:

-

Prepare stock solutions of all analytical standards and the internal standard (SFN-d8-NAC) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (SFN-d8-NAC).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for each analyte and the internal standard need to be optimized. Representative transitions are provided below:

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulforaphane | 178.0 | 114.1 |

| SFN-GSH | 485.2 | 356.1 |

| SFN-Cys | 299.1 | 162.1 |

| SFN-CG | 414.1 | 285.1 |

| SFN-NAC | 341.1 | 162.1 |

| SFN-d8-NAC (IS) | 349.1 | 162.1 |

-

Data Analysis:

-

Quantify the analytes by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the standards.

-

Determine the concentration of the analytes in the plasma samples from the calibration curve.

-

Sources

- 1. Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. mdpi.com [mdpi.com]

- 9. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apcmin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: Role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

This guide provides a comprehensive technical overview of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-d8-NAC), a deuterated analog of a major sulforaphane metabolite. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. We will delve into its chemical properties, synthesis, applications, and the underlying scientific principles that make it an invaluable tool in modern analytical and biomedical research.

Introduction: The Significance of Deuterated Standards

In the realm of quantitative analysis, particularly in complex biological matrices, accuracy and precision are paramount. Stable isotope-labeled internal standards, such as D,L-Sulforaphane-d8 N-Acetyl-L-cysteine, are the gold standard for achieving reliable and reproducible results in mass spectrometry-based assays.[1][2] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, creates a compound that is chemically and physically almost identical to its non-labeled counterpart.[2][3] This near-identity ensures that the deuterated standard co-elutes during chromatographic separation and experiences similar ionization efficiencies and matrix effects as the analyte of interest.[1][4] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any variations in sample preparation, injection volume, or instrument response can be effectively normalized, leading to highly accurate quantification.[1]

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine serves as an internal standard for the quantification of sulforaphane-N-acetyl-L-cysteine (SFN-NAC), a primary metabolite of sulforaphane.[5] Sulforaphane, a potent isothiocyanate derived from cruciferous vegetables like broccoli, is of significant interest for its potential health benefits, including its role as an activator of the Nrf2 signaling pathway.[6][7] Accurate measurement of its metabolites is crucial for understanding its pharmacokinetics, bioavailability, and biological activity.[8][9]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of SFN-d8-NAC is essential for its proper handling, storage, and application in analytical methods.

| Property | Value | Source |

| Chemical Name | D,L-Sulforaphane-d8 N-Acetyl-L-cysteine | [5] |

| Synonym(s) | SFN-d8-NAC | [10] |

| Molecular Formula | C11H12D8N2O4S3 | [5] |

| Molecular Weight | 348.53 g/mol | [5] |

| CAS Number | 1354064-85-9 | [5] |

| Appearance | Solid | [11] |

| Storage Temperature | -20°C to -80°C | [11][12] |

Table 1: Physicochemical Properties of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

The deuteration is typically on the butyl chain of the sulforaphane moiety.[12] This strategic placement of deuterium atoms ensures that the label is stable and not prone to exchange under typical analytical conditions.

Synthesis and Isotopic Labeling

The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is a multi-step process that involves the introduction of deuterium atoms into the sulforaphane precursor followed by conjugation with N-acetyl-L-cysteine.

While specific proprietary synthesis routes may vary between manufacturers, a general conceptual workflow can be illustrated. The synthesis often starts with a deuterated analog of a key intermediate, such as 1-azido-4-(methylsulfinyl)butane.[13] This deuterated intermediate is then converted to deuterated sulforaphane. Finally, the deuterated sulforaphane is reacted with N-acetyl-L-cysteine to form the final product.[14][15]

The purity and isotopic enrichment of the final product are critical for its function as an internal standard. These parameters are typically verified using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Applications in Research and Drug Development

The primary application of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is as an internal standard for the accurate quantification of sulforaphane-N-acetyl-L-cysteine in biological samples using liquid chromatography-mass spectrometry (LC-MS).[16][17] This is crucial in several areas of research:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of sulforaphane is essential for understanding its bioavailability and establishing effective dosing regimens.[8] SFN-NAC is a major metabolite excreted in urine and found in plasma, making its accurate measurement a key component of pharmacokinetic profiling.[9][18]

-

Metabolic Studies: Investigating the metabolic pathways of sulforaphane helps to identify bioactive metabolites and understand individual variations in response to sulforaphane consumption.[19][20]

-

Clinical Trials: In clinical investigations evaluating the therapeutic potential of sulforaphane, precise quantification of its metabolites in patient samples is necessary to correlate dosage with biological effects and clinical outcomes.[16][17]

-

Food Science and Nutrition: Assessing the bioavailability of sulforaphane from different dietary sources, such as fresh broccoli versus supplements, relies on the accurate measurement of its metabolites.[9]

Analytical Methodologies: A Practical Guide

The use of SFN-d8-NAC as an internal standard is integral to robust LC-MS/MS methods for the analysis of sulforaphane metabolites. Here, we outline a general protocol for its application.

Experimental Protocol: Quantification of SFN-NAC in Plasma

This protocol provides a framework for the use of SFN-d8-NAC in a typical bioanalytical workflow.

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

- Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards, quality controls, and unknown samples.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma (calibrators, QCs, or unknown samples), add a known amount of the SFN-d8-NAC internal standard working solution.

- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[21]

- Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatography: Utilize a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both SFN-NAC and SFN-d8-NAC using Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| SFN-NAC | [Value to be determined empirically] | [Value to be determined empirically] |

| SFN-d8-NAC | [Value to be determined empirically + 8] | [Value to be determined empirically] |

Table 2: Example MRM Transitions for SFN-NAC and SFN-d8-NAC

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte (SFN-NAC) to the internal standard (SFN-d8-NAC) against the concentration of the calibration standards.

- Determine the concentration of SFN-NAC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Sulforaphane: The Nrf2 Pathway

To appreciate the importance of accurately measuring sulforaphane metabolites, it is essential to understand the parent compound's mechanism of action. Sulforaphane is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.[22][23]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[24][25] Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1.[24] This modification induces a conformational change in Keap1, leading to the release of Nrf2.[24] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[22] This results in the upregulation of Phase II detoxification enzymes, antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[22]

The activation of this pathway is central to the protective effects attributed to sulforaphane, including its anti-inflammatory, antioxidant, and potential anti-cancer properties.[6][22] While sulforaphane itself is a potent activator, its metabolites, including SFN-NAC, may also possess biological activity.[8][26] Therefore, understanding the pharmacokinetic profile of these metabolites is crucial for a complete picture of sulforaphane's in vivo effects.

Conclusion

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is an indispensable tool for researchers in pharmacology, toxicology, nutrition, and clinical sciences. Its use as an internal standard in LC-MS/MS analyses enables the highly accurate and precise quantification of a key sulforaphane metabolite. This, in turn, facilitates a deeper understanding of the pharmacokinetics and biological activity of sulforaphane, a compound of significant interest for its health-promoting properties. The principles and methodologies outlined in this guide provide a solid foundation for the effective application of this deuterated standard in a research or drug development setting.

References

- How Does Sulforaphane Specifically Activate the Nrf2 Pathway?Sustainability Directory.

- Sulforaphane in Cancer Prevention and Therapy: A State-of-the-Art Review of Epidemiological Evidence, Molecular Mechanisms, and Translational Challenges.MDPI.

- Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality?PMC.

- Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine.MDPI.

- Protocol for Using Deuterated Standards in Mass Spectrometry.Benchchem.

- Metabolism and tissue distribution of sulforaphane in Nrf2 knockout and wild-type mice.PMC.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.[Source Not Available].

- Activation of the Nrf2/ARE pathway by sulforaphane and dtBHQ.ResearchGate.

- Bioactive sulforaphane from cruciferous vegetables: advances in biosynthesis, metabolism, bioavailability, delivery, health benefits, and applications.Taylor & Francis.

- Sulforaphane (SFN) activation of Nrf2 signaling.ResearchGate.

- Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method.[Source Not Available].

- The Role of Internal Standards In Mass Spectrometry.SCION Instruments.

- Deuterated Standards for LC-MS Analysis.ResolveMass Laboratories Inc..

- Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method.[Source Not Available].

- Sulforaphane rewires central metabolism to support antioxidant response and achieve glucose homeostasis.PMC.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.ResolveMass Laboratories Inc..

- Enhancing sulforaphane absorption and excretion in healthy men through the combined consumption of fresh broccoli sprouts and a glucoraphanin-rich powder.British Journal of Nutrition.

- Antiproliferative effects and metabolism of sulforaphane and glucoraphanin from broccoli sprouts in human colon and liver cancer cells.microbio.

- Robust UHPLC-(ESI+)-MS/MS Method for Simultaneous Analysis of Glucoraphanin, Sulforaphane, and Sulforaphane Metabolites in Biological Samples.ACS Food Science & Technology.

- Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine.PubMed.

- D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt.LGC Standards.

- Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine.ResearchGate.

- HPLC method validation for measurement of sulforaphane level in broccoli by-products.[Source Not Available].

- Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols.Journal of Agricultural and Food Chemistry.

- DL-Sulforaphane N-acetyl-L-cysteine (CAS 334829-66-2).Cayman Chemical.

- Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epit.Semantic Scholar.

- Sulforaphane inhibits multiple inflammasomes through an Nrf2-independent mechanism.[Source Not Available].

- DL-Sulforaphane N-acetyl-L-cysteine | 334829-66-2.Sigma-Aldrich.

- D,L-Sulforaphane N-Acetyl-L-cysteine | CAS 334829-66-2 | SCBT.Santa Cruz Biotechnology.

- 1354064-85-9| Chemical Name : D,L-Sulforaphane-d8 N-Acetyl-L-cysteine.Pharmaffiliates.

- Nrf2 activation by sulforaphane restores the age-related decrease of T(H)1 immunity: role of dendritic cells.PubMed.

- Urinary sulforaphane-N-acetylcysteine (SF-NAC) excretion after...ResearchGate.

- Synthesis of deuterated metabolites.Hypha Discovery.

- Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method.[Source Not Available].

- Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity.PMC.

- Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity.ResearchGate.

- D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt | CAS No. 334829-66-2(Unlabelled).Clearsynth.

- (A) Sulforaphane-N-acetyl cysteine (SFN-NAC) and (B) sulforaphane nitrile (SFN-NIT) detected in human urine following consumption of.ResearchGate.

- A New and Effective Approach to the Synthesis of Sulforaphane.ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Sulforaphane inhibits multiple inflammasomes through an Nrf2-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhancing sulforaphane absorption and excretion in healthy men through the combined consumption of fresh broccoli sprouts and a glucoraphanin-rich powder | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. caymanchem.com [caymanchem.com]

- 11. DL-Sulforaphane N-acetyl-L-cysteine | 334829-66-2 [sigmaaldrich.com]

- 12. D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt [lgcstandards.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. microbio.csic.es [microbio.csic.es]

- 19. Metabolism and tissue distribution of sulforaphane in Nrf2 knockout and wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulforaphane rewires central metabolism to support antioxidant response and achieve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 25. researchgate.net [researchgate.net]

- 26. Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Characterization and Synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

Executive Summary & Clinical Significance

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-NAC-d8) is the stable isotope-labeled analog of the terminal urinary metabolite of sulforaphane. It serves as the "Gold Standard" Internal Standard (IS) for the quantitative bioanalysis of isothiocyanates via LC-MS/MS.

In drug development and nutritional epidemiology, accurate quantification of Sulforaphane (SFN) is complicated by its rapid metabolism. Upon absorption, SFN is almost immediately conjugated with glutathione and processed via the mercapturic acid pathway .[1] Consequently, measuring free SFN often yields negligible data; the N-acetylcysteine conjugate (SFN-NAC) represents the dominant urinary biomarker for calculating bioavailability and pharmacokinetics (PK).

Core Utility:

-

Matrix Correction: The d8-labeled analog corrects for ionization suppression in complex matrices (urine, plasma).

-

Metabolic Tracking: It validates the conversion efficiency of the Phase II detoxification pathway.

Molecular Architecture

The molecule is a dithiocarbamate conjugate formed by the nucleophilic attack of the N-acetyl-L-cysteine thiol on the electrophilic central carbon of the sulforaphane isothiocyanate group.[2]

Structural Specifications

| Feature | Description |

| Chemical Name | N-Acetyl-S-(N-(4-(methylsulfinyl)butyl-d8)thiocarbamoyl)-L-cysteine |

| Molecular Formula | |

| Molecular Weight | ~348.53 g/mol (varies slightly by isotope enrichment) |

| Core Linkage | Dithiocarbamate (–NH–C(=S)–S–).[3][4][5][6] This linkage is distinct from simple thioethers. |

| Chirality (Sulfoxide) | D,L (Racemic): The sulfoxide sulfur is a chiral center. Synthetic SFN is typically a 1:1 mixture of |

| Chirality (Amino Acid) | L-Cysteine: The amino acid moiety retains the L-configuration ( |

| Stereoisomerism | The final product is a mixture of diastereomers ( |

Isotopic Labeling (The "d8" Signature)

The deuterium labeling is strategically placed on the tetramethylene (butyl) chain connecting the sulfoxide and the nitrogen.

-

Location:

-

Stability: Deuteriums on the alkyl chain are non-exchangeable, ensuring the label remains intact during LC-MS ionization and does not scramble in protic solvents.

Biological Context: The Mercapturic Acid Pathway[1][6][7][8]

Understanding the synthesis requires mapping the biological route it mimics. SFN is metabolized via the sequential enzymatic cleavage of a glutathione conjugate.[1][6][7]

Figure 1: The Mercapturic Acid Pathway.[6][7] SFN is conjugated to GSH, then sequentially degraded to the SFN-NAC metabolite excreted in urine.[1]

Biomimetic Synthesis Protocol

Expert Insight: While biological synthesis requires three enzymatic steps, chemical synthesis can be achieved in a single step using the "direct conjugation" method. However, pH control is critical . Dithiocarbamates are reversible; in acidic conditions, they dissociate back into the isothiocyanate and thiol.

Reagents

-

D,L-Sulforaphane-d8: (Precursor, typically >98% isotopic purity).

-

N-Acetyl-L-cysteine (NAC): (1.1 molar equivalent).

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0 (degassed).

-

Solvent: Ethanol (for SFN solubilization).

Step-by-Step Methodology

-

Preparation: Dissolve D,L-Sulforaphane-d8 (10 mg) in a minimal volume of ethanol (200 µL). Dissolve NAC (1.1 eq) in the phosphate buffer (2 mL).

-

Coupling: Dropwise add the SFN solution to the NAC solution under nitrogen atmosphere.

-

Why? Oxygen can oxidize the NAC thiol to a disulfide dimer (di-NAC) before it reacts with SFN.

-

-

Incubation: Stir at room temperature (25°C) for 1-2 hours.

-

Monitoring: The reaction is usually fast. Monitor by TLC or HPLC. The disappearance of the free thiol (Ellman’s reagent test) indicates completion.

-

-

Lyophilization: Freeze-dry the aqueous mixture immediately.

-

Critical Warning: Do not use acidic workups (e.g., HCl acidification) to precipitate the product. Acid shifts the equilibrium backward, regenerating free SFN and NAC.

-

-

Purification: If necessary, purify via semi-preparative HPLC using a neutral mobile phase (Ammonium Acetate/Acetonitrile).

Structural Validation (Self-Validating Systems)

To ensure the integrity of the synthesized standard, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS/MS)

The d8-label provides a distinct mass shift useful for MRM (Multiple Reaction Monitoring).

| Parameter | SFN-NAC (Unlabeled) | SFN-NAC-d8 (Labeled) | Interpretation |

| Precursor Ion [M+H]+ | 341.1 m/z | 349.1 m/z | +8 Da shift confirms d8 incorporation. |

| Fragment 1 (Neutral Loss) | Loss of NAC (-163) | Loss of NAC (-163) | Cleavage of dithiocarbamate bond. |

| Major Product Ion | 178.0 m/z (SFN cation) | 186.0 m/z | The d8 label remains on the butyl chain fragment. |

NMR Spectroscopy (1H)

The NMR spectrum provides a "negative confirmation" due to the deuterium silencing.

-

Unlabeled SFN-NAC: Shows a multiplet at

1.7–1.9 ppm corresponding to the central 4 protons of the butyl chain. -

Labeled SFN-NAC-d8: The region corresponding to the butyl chain (

1.7–1.9 ppm) will be silent (no peaks). -

Diagnostic Peaks (Retained):

-

~2.7 ppm: Methyl sulfoxide singlet (

-

~2.0 ppm: Acetyl methyl singlet (

-

~4.5 ppm: Cysteine

-

~2.7 ppm: Methyl sulfoxide singlet (

Stability & Equilibrium Logic

The following diagram illustrates the chemical stability constraints essential for handling this standard.

Figure 2: Stability Equilibrium. The synthesis is reversible.[8] Samples must be stored in neutral or slightly alkaline buffers to prevent degradation back to parent compounds.

References

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link

-

Egner, P. A., et al. (2011). Quantification of sulforaphane mercapturic acid pathway conjugates in human urine by high-performance liquid chromatography and isotope-dilution tandem mass spectrometry. Chemical Research in Toxicology, 21(10), 1991–1996. Link

-

Kassahun, K., et al. (1997). Metabolism and disposition of the anticancer agent sulforaphane in rats and mice. Drug Metabolism and Disposition, 25(12), 1400-1405. Link

-

LGC Standards. (2024). D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt Product Data. Link

-

Mi, L., et al. (2011). Isothiocyanates: Small molecules with great power. Nutrition and Cancer, 63(1), 13-21. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Sulforaphane-N-acetylcysteine in Human Plasma using D,L-Sulforaphane-d8 NAC as an Internal Standard

Introduction: The Analytical Imperative for Sulforaphane Metabolite Quantification

Sulforaphane (SFN), an isothiocyanate derived from cruciferous vegetables like broccoli, is the subject of intense research due to its potent antioxidant and potential therapeutic properties.[1][2] Its mechanism of action often involves the induction of phase II detoxification enzymes, making it a promising agent in various clinical investigations.[3] Following ingestion, sulforaphane is rapidly metabolized in the body, primarily through the mercapturic acid pathway, leading to the formation of several conjugates.[4] The N-acetylcysteine (NAC) conjugate, D,L-Sulforaphane-NAC (SFN-NAC), is a major metabolite excreted in urine and a key biomarker for assessing the bioavailability and pharmacokinetics of sulforaphane.[4][5]

Accurate and precise quantification of SFN-NAC in biological matrices such as plasma is critical for drug development and clinical studies. However, the inherent variability of sample preparation and the potential for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis present significant analytical challenges.[6] To overcome these hurdles, the use of a stable isotope-labeled internal standard is the gold standard, ensuring the highest level of accuracy and precision.[7] This application note provides a detailed protocol and scientific rationale for the use of D,L-Sulforaphane-d8 NAC as an internal standard for the robust quantification of SFN-NAC in human plasma by LC-MS/MS.

The Cornerstone of Accurate Quantification: Isotope Dilution Mass Spectrometry

The fundamental principle underpinning the use of D,L-Sulforaphane-d8 NAC is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the deuterated internal standard is added to the sample at the earliest stage of preparation.[7] Because D,L-Sulforaphane-d8 NAC is chemically identical to the endogenous SFN-NAC, differing only in its isotopic composition (and therefore mass), it behaves identically throughout the entire analytical workflow.

Any loss of analyte during extraction, potential degradation, or variations in ionization efficiency within the mass spectrometer's source will affect both the analyte and the internal standard to the same extent.[7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement that corrects for these potential sources of error. This approach is particularly crucial in complex biological matrices like plasma, where endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[6]

Visualizing the Analytical Workflow

The following diagram illustrates the key stages in the quantification of SFN-NAC using a deuterated internal standard.

Caption: Workflow for SFN-NAC quantification.

Detailed Application Protocol

This protocol is intended as a comprehensive guide for researchers. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

Materials and Reagents

-

D,L-Sulforaphane-NAC (Analyte)

-

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (Internal Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

Stock and Working Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D,L-Sulforaphane-NAC in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D,L-Sulforaphane-d8 NAC in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in methanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of sulforaphane metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | A gradient elution is typically employed to ensure good separation and peak shape. An example gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B). The flow rate is typically in the range of 0.3-0.5 mL/min. |

| Injection Volume | 5-10 µL |

| MS System | A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM). |

| Ionization Source | Electrospray Ionization (ESI) in positive mode. |

| MRM Transitions | SFN-NAC (Analyte): Q1: 341.1 m/z → Q3: 178.1 m/z D,L-Sulforaphane-d8 NAC (IS): Q1: 349.1 m/z → Q3: 186.1 m/z Note: These transitions should be optimized on the specific instrument being used. |

| Collision Energy | Optimize for each transition to achieve the most stable and intense fragment ion signal. |

Data Analysis and Quantification

-

Integrate the peak areas for both the SFN-NAC analyte and the D,L-Sulforaphane-d8 NAC internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of SFN-NAC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Ensuring Trustworthiness: A Framework for Method Validation

A robust analytical method is a self-validating system. Adherence to international guidelines for bioanalytical method validation is paramount to ensure the integrity and reliability of the generated data. Key validation parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), should be rigorously assessed.[8][9][10]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and internal standard.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification) of the nominal concentration.[3]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The linearity of the curve should be established over the expected concentration range in the study samples.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. This is a critical parameter in LC-MS/MS and can be assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.

-

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Metabolic Context: The Fate of Sulforaphane

The following diagram illustrates the metabolic pathway of sulforaphane, highlighting the formation of the N-acetylcysteine conjugate.

Caption: Mercapturic acid pathway of sulforaphane.

Conclusion: A Robust Tool for Pharmacokinetic and Biomarker Studies

The use of D,L-Sulforaphane-d8 NAC as an internal standard provides a robust and reliable method for the quantification of SFN-NAC in human plasma. The principles of isotope dilution mass spectrometry effectively compensate for analytical variability, leading to highly accurate and precise data. The detailed protocol and validation framework presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to generate high-quality data for pharmacokinetic assessments, biomarker studies, and clinical trials involving sulforaphane.

References

-

Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

- Clarke, J. D., Hsu, A., Riedl, K., Bella, D., Schwartz, S. J., Stevens, J. F., & Ho, E. (2011). Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design. Molecular nutrition & food research, 55(5), 733–742.

-

European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Retrieved from [Link]

- Fahey, J. W., Zhang, Y., & Talalay, P. (1997). Broccoli sprouts: an exceptionally rich source of inducers of enzymes that protect against chemical carcinogens.

-

Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Gasper, A. V., Al-Janobi, A., Smith, J. A., Bacon, J. R., Fortun, P., Atherton, C., ... & Mithen, R. F. (2005). Glutathione S-transferase M1 polymorphism and metabolism of sulforaphane from standard and high-glucosinolate broccoli. The American journal of clinical nutrition, 82(6), 1283–1291.

- Guerrero-Beltrán, C. E., Calderón-Oliver, M., Pedraza-Chaverri, J., & Chirino, Y. I. (2012). Protective effect of sulforaphane against oxidative stress: recent advances.

- Hu, R., Hebbar, V., Kim, B. R., Chen, C., Winnik, B., Buckley, B., ... & Kong, A. N. (2004). In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the rat. The Journal of pharmacology and experimental therapeutics, 310(1), 263–271.

- Juge, N., Mithen, R. F., & Traka, M. (2007). Molecular basis for chemoprevention by sulforaphane: a comprehensive review. Cellular and molecular life sciences : CMLS, 64(9), 1105–1127.

- Kensler, T. W., Chen, J. G., Egner, P. A., Fahey, J. W., Jacobson, L. P., Stephenson, K. K., ... & Groopman, J. D. (2005). Effects of glucosinolate-rich broccoli sprouts on urinary levels of aflatoxin-DNA adducts and phenanthrene tetraols in a randomized clinical trial in He Zuo township, Qidong, People's Republic of China. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 14(11 Pt 1), 2605–2613.

- Petri, N., Tanner, C., Riso, P., & Porrini, M. (2020). Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. Molecules (Basel, Switzerland), 25(3), 754.

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

R-Biopharm. (n.d.). Sulforaphane. Retrieved from [Link]

-

Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link]

- Zhang, Y., Kensler, T. W., Cho, C. G., Posner, G. H., & Talalay, P. (1994). Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Sulforaphane and Sulforaphane-Nitrile Metabolism in Humans Following Broccoli Sprout Consumption: Inter-individual Variation, Association with Gut Microbiome Composition, and Differential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt [lgcstandards.com]

quantification of sulforaphane metabolites using LC-MS/MS

Application Note: High-Sensitivity Quantitation of Sulforaphane and its Mercapturic Acid Pathway Metabolites in Biological Matrices via LC-MS/MS

Introduction & Biological Context

Sulforaphane (SFN) is a potent isothiocyanate derived from glucoraphanin (found in cruciferous vegetables) known for inducing the Nrf2-mediated antioxidant response. However, accurate quantification of SFN in vivo is notoriously difficult due to its rapid metabolism via the mercapturic acid pathway and its inherent instability in biological matrices.

Upon absorption, SFN is conjugated with glutathione (GSH) by glutathione S-transferases (GSTs), initiating a cascade of enzymatic cleavages that result in the excretion of SFN-N-acetylcysteine (SFN-NAC) in urine.

The Analytical Challenge:

-

Instability: SFN is an electrophile that reacts with protein thiols, leading to "disappearance" from plasma samples if not stabilized immediately.[1]

-

Reversibility: The conjugation of SFN to GSH is reversible. Under certain acidic conditions, SFN-GSH can dissociate back to free SFN, potentially skewing metabolite profiles.

-

Polarity: The metabolites range from moderately non-polar (SFN) to highly polar (SFN-GSH), requiring a chromatographic system capable of retaining both extremes.

Metabolic Pathway Visualization

Understanding the pathway is essential for selecting the correct analytes and internal standards.

Figure 1: The Mercapturic Acid Pathway of Sulforaphane. Note the reversible nature of the SFN-GSH conjugate and the competing protein binding pathway.

Method Development Strategy

Chromatographic Separation (The "Polarity Trap")

Standard C18 columns often fail to retain SFN-GSH and SFN-CG due to their high polarity, causing them to elute in the void volume where ion suppression is highest.

-

Recommendation: Use an Aqueous C18 or Polar-Embedded C18 column (e.g., Phenomenex Kinetex Biphenyl or Zorbax SB-Aq). These phases prevent "phase collapse" in high-aqueous mobile phases and provide better retention for polar conjugates.

Sample Stabilization (The "Acid Paradox")

-

The Rule: You must acidify plasma immediately to stop enzymatic activity and prevent SFN from binding to plasma proteins.

-

The Paradox: While acid (pH < 3) stabilizes free SFN, it promotes the dissociation of SFN-GSH back into free SFN.[1]

-

The Solution:

-

For Total SFN/Metabolite Profiling : Use 0.1% Formic Acid in the precipitation solvent.[1][2][3] Process samples at 4°C immediately.

-

For Strict SFN-GSH quantification : Avoid strong acidification; use neutral extraction if possible, but be aware that free SFN stability will be compromised. The protocol below prioritizes the standard acidic method for robust multi-analyte detection.

-

Detailed Protocol

Materials & Reagents

-

Standards: SFN, SFN-GSH, SFN-Cys, SFN-NAC (Commercial sources like Toronto Research Chemicals).[1][3]

-

Internal Standard (IS): SFN-d8 or SFN-NAC-d8 (Isotope dilution is critical to compensate for matrix effects).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Plasma)

Objective: Protein precipitation (PPT) with simultaneous stabilization.

-

Thawing: Thaw plasma samples on ice (never at room temp).

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard solution (e.g., SFN-d8 at 500 ng/mL in 0.1% FA/Water). Vortex briefly.

-

Precipitation: Add 200 µL of ice-cold Extraction Solvent (ACN:MeOH 75:25 v/v with 0.1% Formic Acid).

-

Why this solvent? ACN precipitates proteins efficiently; MeOH helps solubilize the more polar metabolites; Formic Acid stabilizes SFN.

-

-

Vortex & Incubate: Vortex for 30 seconds. Keep at -20°C for 10 minutes to ensure complete precipitation.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer the supernatant to an LC vial.

-

Optional: If sensitivity is an issue, evaporate supernatant under Nitrogen at <30°C and reconstitute in 100 µL Mobile Phase A. However, "dilute-and-shoot" (direct injection of supernatant) is preferred to prevent thermal degradation.

-

LC-MS/MS Conditions

LC Parameters:

-

Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temp: 35°C.

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold (Retain SFN-GSH) |

| 1.0 | 5 | Start Ramp |

| 6.0 | 95 | Elute SFN and hydrophobic impurities |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibration |

| 10.0 | 5 | Stop |

MS Parameters (Source: ESI Positive):

-

Spray Voltage: 4500 V

-

Source Temp: 450°C (Do not overheat; SFN is thermally labile).

-

Curtain Gas: 30 psi.[2]

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Note |

| SFN | 178.1 | 114.0 | 20 | Loss of SOCH3 group |

| SFN-GSH | 485.1 | 179.1 | 25 | Cleavage of GSH adduct |

| SFN-CG | 356.1 | 179.1 | 22 | Cleavage of Glycine |

| SFN-Cys | 299.1 | 136.0 | 20 | Fragment of Cys moiety |

| SFN-NAC | 341.1 | 178.1 | 18 | Loss of NAC group |

| SFN-d8 (IS) | 186.1 | 122.0 | 20 | Deuterated analog |

Analytical Workflow Diagram

Figure 2: Optimized Sample Preparation Workflow for SFN Metabolites.

Expert Insights & Troubleshooting

-

The "Cyclization" Artifact: SFN-Cys can undergo cyclization to form a thiazolidine derivative, especially in non-acidic conditions or upon prolonged storage. This reduces the apparent concentration of SFN-Cys. Mitigation: Analyze samples within 24 hours of extraction.

-

Matrix Effects: Urine samples often show significant ion suppression for the early eluting metabolites (SFN-GSH). If the IS response varies by >20% between standards and samples, dilute the urine 1:10 with Mobile Phase A before injection.

-

Carryover: SFN is "sticky" in some LC systems. If you see carryover in blank samples, switch the needle wash solvent to 50:50 ACN:Isopropanol with 0.1% Formic Acid.

-

Alternative "Total" Method: If you only care about total isothiocyanate content and not the specific metabolites, you can treat the plasma with Iodoacetamide (IAA) before precipitation. IAA alkylates free thiols, preventing SFN from re-binding to proteins and displacing SFN from labile conjugates, effectively increasing the recovery of "measureable" SFN [1].

References

-

Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols. Journal of Agricultural and Food Chemistry, 2023. [Link]

-

Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. Molecules, 2020.[3][4] [Link]

-

Robust UHPLC-(ESI+)-MS/MS Method for Simultaneous Analysis of Glucoraphanin, Sulforaphane, and Sulforaphane Metabolites. ACS Food Science & Technology, 2023. [Link]

-

Quantification of Sulforaphane Mercapturic Acid Pathway Conjugates in Human Urine. Chemical Research in Toxicology, 2005. [Link]

Sources

Analytical Methods for D,L-Sulforaphane-d8 N-Acetyl-L-cysteine

Abstract

This guide details the analytical protocols for the quantification and characterization of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-d8-NAC). As the deuterated isotopologue of the primary urinary metabolite of Sulforaphane (SFN), this molecule serves as the critical Internal Standard (IS) for accurate LC-MS/MS bioanalysis. This document covers the physicochemical properties of the standard, metabolic context, sample preparation (urine and plasma), and validated LC-MS/MS parameters.[1][2] Special emphasis is placed on the mercapturic acid pathway and the stability challenges inherent to isothiocyanate conjugates.

Introduction & Metabolic Context[3][4][5][6]

The Molecule: SFN-d8-NAC